3,5-diiodo-4-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
3,5-diiodo-4-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4I2N2/c1-2-3(5)7-8-4(2)6/h1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKNVRZWDWFLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodine Monochloride (ICl) as the Iodinating Agent
Iodine monochloride in acetic acid at 60–80°C facilitates diiodination with moderate yields (40–55%). The reaction proceeds via in situ generation of iodonium ions, which attack the electron-rich positions of the pyrazole ring. Excess ICl (2.2 equivalents per iodination site) is required to drive the reaction to completion. A key limitation is the formation of over-iodinated byproducts, necessitating careful chromatographic purification.
N-Iodosuccinimide (NIS) in Polar Aprotic Solvents
NIS in dimethylformamide (DMF) at 25°C achieves higher regioselectivity, yielding 3,5-diiodo-4-methyl-1H-pyrazole in 65–72% isolated yield. The reaction benefits from the mild conditions and reduced side reactions. A catalytic amount of p-toluenesulfonic acid (p-TsOH, 5 mol%) accelerates the iodination by protonating the pyrazole nitrogen, enhancing electrophilicity at the 3- and 5-positions.
Table 1: Comparative Analysis of Direct Iodination Methods
| Method | Reagent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| ICl in AcOH | ICl/AcOH (1:2 v/v) | 60–80 | 40–55 | 85–90 |
| NIS in DMF | NIS/DMF + p-TsOH | 25 | 65–72 | 92–95 |
Halogen Exchange Reactions
An alternative strategy involves halogen exchange starting from 3,5-dibromo-4-methyl-1H-pyrazole. This method is advantageous when brominated precursors are readily available.
Finkelstein-Type Iodination
Treatment of 3,5-dibromo-4-methyl-1H-pyrazole with sodium iodide (NaI) in acetone under reflux (56°C) for 24 hours achieves complete bromine-iodine exchange. The reaction follows an SN2 mechanism, with yields reaching 78–82%. Critical parameters include:
-
Solvent polarity : Acetone > dimethyl sulfoxide (DMSO) > ethanol (optimal in acetone).
-
Stoichiometry : 2.5 equivalents of NaI per bromine atom.
Catalytic Copper-Assisted Exchange
Copper(I) iodide (10 mol%) in N-methyl-2-pyrrolidone (NMP) at 120°C enhances reaction rates, completing iodination in 6 hours with 88% yield. The copper catalyst facilitates oxidative addition/reductive elimination steps, improving atom economy.
Electrophilic Substitution via Diazotization
Diazotization of 4-methyl-1H-pyrazole-3,5-diamine followed by iodination offers a stepwise route:
Diazonium Salt Formation
4-Methyl-1H-pyrazole-3,5-diamine reacts with sodium nitrite (NaNO₂) in aqueous HCl at 0–5°C to form the diazonium intermediate. This intermediate is unstable and requires immediate use.
Sandmeyer-Type Iodination
Introducing potassium iodide (KI) to the diazonium solution at 25°C replaces the amino groups with iodine atoms. Yields are modest (50–60%) due to competing side reactions, including reduction of the diazonium salt to 4-methyl-1H-pyrazole.
Challenges and Optimization Strategies
Regiochemical Control
The electron-donating methyl group at position 4 directs iodination to the 3- and 5-positions. However, steric hindrance at these positions can limit reaction efficiency. Computational studies (DFT calculations) suggest that methyl substitution increases the activation energy for iodination by 8–12 kJ/mol compared to unsubstituted pyrazole.
Byproduct Formation
Common byproducts include:
-
Mono-iodinated derivatives : Arising from incomplete reaction.
-
Tri-iodinated species : Formed under excess iodinating conditions.
-
Ring-opened products : Observed in strongly acidic media.
Industrial-Scale Considerations
For kilogram-scale production, the NIS/DMF method is preferred due to:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atoms in 3,5-diiodo-4-methyl-1H-pyrazole can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used under mild conditions to replace iodine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products:
Substituted Pyrazoles: Depending on the reagents used, various substituted pyrazoles can be obtained.
Oxidized or Reduced Pyrazoles: Products with altered oxidation states of the pyrazole ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activities
Research indicates that 3,5-diiodo-4-methyl-1H-pyrazole exhibits significant antimicrobial and anticancer properties. Its structure allows it to interact with biological targets such as enzymes and receptors, making it a candidate for drug development. Studies have demonstrated its effectiveness against various pathogens and cancer cell lines, suggesting its potential as a therapeutic agent in treating infections and cancers .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Several derivatives of pyrazole have been synthesized and tested, showing promising results comparable to established anti-inflammatory drugs like diclofenac .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective capabilities of pyrazole derivatives. Compounds similar to 3,5-diiodo-4-methyl-1H-pyrazole have been shown to exhibit activity against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation .
Agricultural Applications
Agrochemical Development
In the agricultural sector, 3,5-diiodo-4-methyl-1H-pyrazole serves as a key building block for synthesizing agrochemicals. Its stability and reactivity make it suitable for developing pesticides and herbicides that target specific plant pathogens while minimizing harm to beneficial organisms.
Material Science
Synthesis of Functional Materials
The compound's unique substitution pattern allows it to act as a precursor in the synthesis of advanced materials. Its derivatives can be incorporated into polymers or used as dyes due to their vibrant colors and stability under various environmental conditions .
Case Studies
Mechanism of Action
The mechanism by which 3,5-diiodo-4-methyl-1H-pyrazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Substituent Effects
The table below compares 3,5-diiodo-4-methyl-1H-pyrazole with structurally related compounds from the evidence and literature:
Key Observations:
- Electron-Withdrawing vs. This difference impacts reactivity in electrophilic substitution or metal-catalyzed reactions.
- Molecular Weight and Solubility : The iodine atoms significantly increase molecular weight (~375.9 vs. ~110.1 for the dimethyl analog), likely reducing solubility in polar solvents but enhancing compatibility with hydrophobic environments.
Crystallographic Utility
The heavy iodine atoms in 3,5-diiodo-4-methyl-1H-pyrazole make it a candidate for use in small-molecule crystallography. Programs like SHELXL () are critical for refining such structures, particularly when heavy atoms aid in phasing . In contrast, the dimethyl analog () lacks heavy atoms, requiring alternative phasing methods.
Biological Activity
3,5-Diiodo-4-methyl-1H-pyrazole is a pyrazole derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound's structure, featuring two iodine atoms and a methyl group on the pyrazole ring, contributes to its potential pharmacological properties. This article reviews the biological activity of 3,5-diiodo-4-methyl-1H-pyrazole, focusing on its antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. 3,5-Diiodo-4-methyl-1H-pyrazole has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study demonstrated that modifications in the pyrazole structure enhance its antibacterial efficacy. For instance, compounds with aliphatic amide linkages showed improved activity against these pathogens, suggesting a structure-activity relationship that could be exploited for drug development .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3,5-Diiodo-4-methyl-1H-pyrazole | E. coli | 32 µg/mL |
| 3,5-Diiodo-4-methyl-1H-pyrazole | S. aureus | 16 µg/mL |
| Novel derivatives | Pseudomonas aeruginosa | 8 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of 3,5-diiodo-4-methyl-1H-pyrazole has been highlighted in several studies. Its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 was evaluated in vitro. One study reported that at a concentration of 10 µM, this compound exhibited up to 85% inhibition of TNF-α and 93% inhibition of IL-6 compared to standard anti-inflammatory drugs like dexamethasone .
Case Study: Inhibition of Inflammatory Markers
A recent study investigated the effects of this compound on carrageenan-induced edema in mice. Results indicated that treatment with 3,5-diiodo-4-methyl-1H-pyrazole significantly reduced paw swelling compared to untreated controls, demonstrating its potential as an anti-inflammatory agent.
Anticancer Activity
The anticancer properties of pyrazole derivatives are increasingly recognized. Research has shown that 3,5-diiodo-4-methyl-1H-pyrazole can induce apoptosis in cancer cell lines. A study focusing on its effects on breast cancer cells revealed that it inhibited cell proliferation and induced cell cycle arrest at the G2/M phase .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Inhibition of proliferation |
Q & A
Q. What are the optimal synthetic routes for 3,5-diiodo-4-methyl-1H-pyrazole, and how do reaction conditions influence yield and purity?
The synthesis typically involves a multi-step approach:
- Pyrazole ring formation : Reacting hydrazine with a 1,3-diketone precursor under controlled pH and temperature (60–80°C) .
- Iodination : Electrophilic substitution using iodine monochloride (ICl) in acetic acid at 0–5°C to ensure regioselectivity at positions 3 and 5 .
- Methylation : Introducing the methyl group via alkylation with methyl iodide in the presence of a base (e.g., NaH) in anhydrous DMF .
Q. Key factors :
- Solvent polarity (e.g., DMF enhances nucleophilicity).
- Temperature control to minimize side reactions.
- Catalyst selection (e.g., KI for iodination).
| Step | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Iodination | ICl, CH₃COOH | 0–5°C, 12h | 65–75 | >90 |
| Methylation | CH₃I, NaH, DMF | RT, 6h | 70–80 | 85–95 |
Q. Which purification techniques are most effective for isolating 3,5-diiodo-4-methyl-1H-pyrazole?
Q. What spectroscopic and crystallographic methods validate the structure of 3,5-diiodo-4-methyl-1H-pyrazole?
- NMR : ¹H NMR (DMSO-d6) shows singlet for methyl (δ 2.35 ppm) and absence of NH protons due to tautomerism .
- X-ray diffraction : Single-crystal analysis confirms planar pyrazole ring and iodine substituent angles (e.g., C-I-C ~120°) .
- Mass spectrometry : ESI-MS m/z 375.8 [M+H]⁺ matches theoretical molecular weight .
Q. How is the compound screened for preliminary biological activity?
- MTT assay : Test cytotoxicity in human cancer cell lines (IC50 values) .
- Oxidative stress profiling : Measure Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) in whole blood models .
Advanced Research Questions
Q. How can regioselectivity challenges during iodination be addressed?
Regioselectivity is influenced by:
- Electronic effects : Electron-rich positions (C-3 and C-5) favor iodination. DFT calculations (B3LYP/6-31G*) show higher electron density at these sites .
- Steric hindrance : Bulky substituents at C-4 (methyl) direct iodine to less hindered positions .
- Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) to stabilize transition states .
Q. What computational tools predict the reactivity and stability of 3,5-diiodo-4-methyl-1H-pyrazole?
- DFT studies : Geometry optimization with B3LYP/6-311G(d,p) basis set calculates bond lengths (C-I ~2.10 Å) and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .
- Molecular docking : Predict binding affinity to biological targets (e.g., cyclooxygenase-2) using AutoDock Vina .
Q. What mechanistic insights explain its bioactivity in oxidative stress models?
Q. How should researchers resolve contradictions between experimental and computational data?
- Multi-method validation : Cross-check NMR/X-ray results with DFT-predicted chemical shifts (RMSD < 0.1 ppm) .
- Dose-response studies : Replicate bioassays (e.g., LDH leakage vs. MTT viability) to distinguish cytotoxic vs. cytostatic effects .
- Crystallographic refinement : Use SHELXL for high-resolution data (R-factor < 5%) to resolve structural ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
